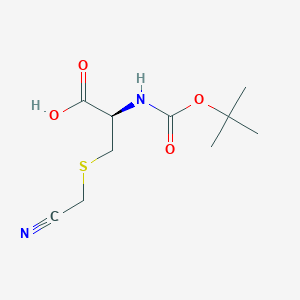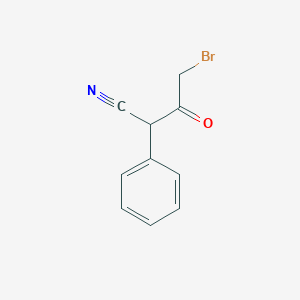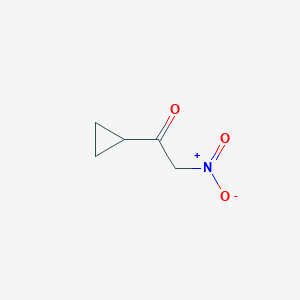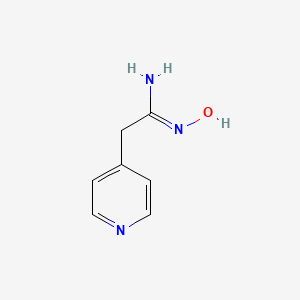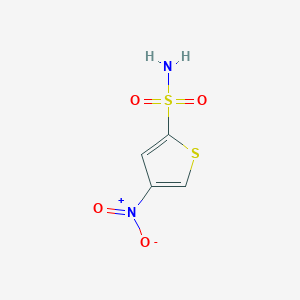
4-硝基噻吩-2-磺酰胺
描述
4-Nitrothiophene-2-sulfonamide is a type of sulfonamide compound . Sulfonamides are a group of compounds that contain a functional group derived from sulfonic acid (R-SO2-OH) where the hydrogen atom is replaced by an amine group . They have a wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
Sulfonamides, including 4-Nitrothiophene-2-sulfonamide, can participate in a variety of chemical reactions. They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . They can also be involved in the synthesis of various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .科学研究应用
Anticoagulant Activity
4-Nitrothiophene-2-sulfonamide: derivatives have been investigated for their potential as anticoagulants. These compounds exhibit inhibitory effects on blood clotting by interfering with vitamin K metabolism, similar to warfarin and acenocoumarol . Further studies explore their efficacy, safety, and potential clinical applications.
Antibacterial Properties
Research has shown that 4-Nitrothiophene-2-sulfonamide analogs possess antibacterial activity. Variations in the substituents on the sulfonamide nitrogen influence their effectiveness against bacterial growth . Investigating the structure-activity relationship (SAR) of these compounds can guide the design of more potent antibacterial agents.
Synthetic Ligands for Rev-erbα
A recent study identified GSK4112/SR6452 , a nonporphyrin synthetic ligand for the nuclear receptor Rev-erbα. This compound was synthesized via reductive amination of 5-nitrothiophene-2-carbaldehyde with 4-chlorobenzylamine , followed by alkylation and protective group exchange. Further exploration of its biological effects and potential therapeutic applications is ongoing .
Biological Activity Modulation
The biological activity of 4-Nitrothiophene-2-sulfonamide derivatives depends on the arrangement of substituents within the molecule. Researchers investigate how modifications impact their pharmacological properties, metabolism, and toxicity. Understanding these factors aids in optimizing drug design and reducing production costs .
作用机制
Target of Action
The primary target of 4-Nitrothiophene-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
4-Nitrothiophene-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This means that it competes with para-aminobenzoic acid (PABA), the natural substrate of the enzyme, for binding to the active site . By binding to the enzyme, 4-Nitrothiophene-2-sulfonamide prevents PABA from being converted into folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 4-Nitrothiophene-2-sulfonamide disrupts the folic acid biosynthesis pathway in bacteria . Folic acid is a vital cofactor for several enzymatic reactions in bacteria, including the synthesis of nucleotides, which are the building blocks of DNA . Therefore, the inhibition of folic acid synthesis by 4-Nitrothiophene-2-sulfonamide leads to a halt in DNA replication and, consequently, bacterial growth .
Pharmacokinetics
This suggests that 4-Nitrothiophene-2-sulfonamide may have a long residence time in the body, potentially leading to sustained antibacterial activity .
Result of Action
The primary result of the action of 4-Nitrothiophene-2-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound halts DNA replication in bacteria, thereby stopping their proliferation . In particular, 4-Nitrothiophene-2-sulfonamide has been found to be more inhibitory than other similar compounds, with bactericidal effects observed at very low concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitrothiophene-2-sulfonamide. For instance, the compound’s biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This could potentially affect the compound’s bioavailability and efficacy. Additionally, the widespread environmental presence of sulfonamides has led to concerns about the potential spread of antimicrobial resistance .
未来方向
Thiophene-based analogs, including 4-Nitrothiophene-2-sulfonamide, have been attracting increasing interest due to their potential biological activities . They have shown a variety of pharmacological properties, making them promising candidates for the development of new drugs . Future research could focus on further exploring the biological activities of these compounds and developing more effective synthesis methods .
属性
IUPAC Name |
4-nitrothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4S2/c5-12(9,10)4-1-3(2-11-4)6(7)8/h1-2H,(H2,5,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRBWSCTTUHORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306668 | |
| Record name | 4-Nitro-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrothiophene-2-sulfonamide | |
CAS RN |
17510-83-7 | |
| Record name | 4-Nitro-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17510-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



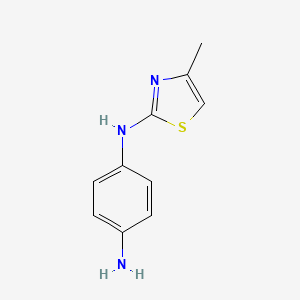
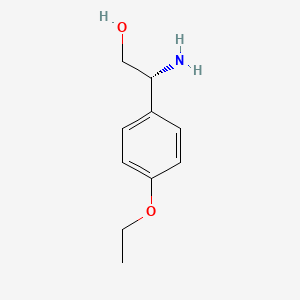

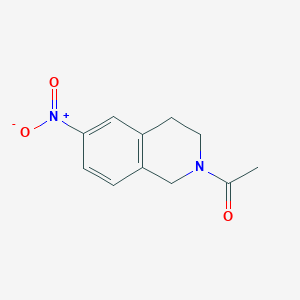
![2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B3246074.png)
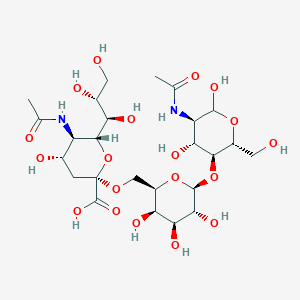
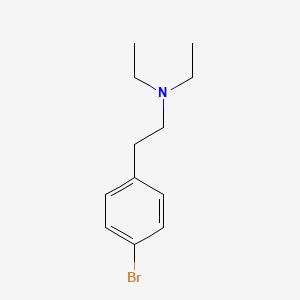
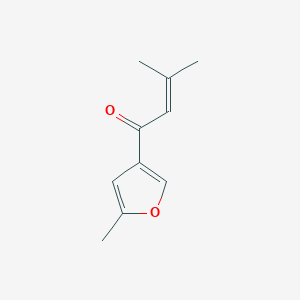
![Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246088.png)
